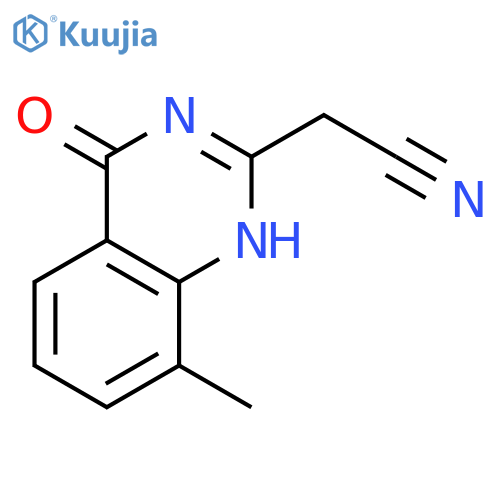Cas no 477879-84-8 (2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile)

477879-84-8 structure
商品名:2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Quinazolineacetonitrile, 1,4-dihydro-8-methyl-4-oxo-
- 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
- (8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
- AKOS000124286
- Z361877642
- 477879-84-8
- 2-(8-METHYL-4-OXO-3H-QUINAZOLIN-2-YL)ACETONITRILE
- CS-0247186
- EN300-35906
- F3111-4594
- MFCD06642597
-
- インチ: InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15)
- InChIKey: ZKYWJCQFQKCWAS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.074561919Da
- どういたいしつりょう: 199.074561919Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-35906-2.5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
| TRC | B498910-25mg |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317856-50mg |
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 98% | 50mg |
¥4716.00 | 2024-05-12 | |
| Aaron | AR01EKIW-5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 5g |
$4526.00 | 2023-12-15 | |
| 1PlusChem | 1P01EKAK-1g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 1g |
$1458.00 | 2024-05-01 | |
| 1PlusChem | 1P01EKAK-5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 5g |
$4108.00 | 2023-12-17 | |
| Aaron | AR01EKIW-100mg |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 100mg |
$564.00 | 2025-02-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317856-1g |
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 98% | 1g |
¥20318.00 | 2024-05-12 | |
| TRC | B498910-50mg |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| Enamine | EN300-35906-0.5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95.0% | 0.5g |
$879.0 | 2025-03-18 |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
477879-84-8 (2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
